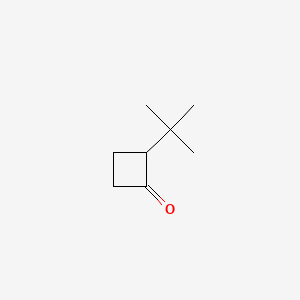

2-Tert-butylcyclobutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

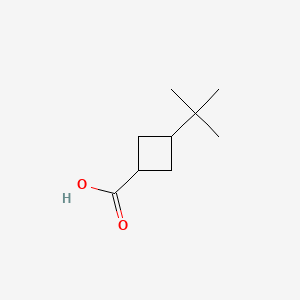

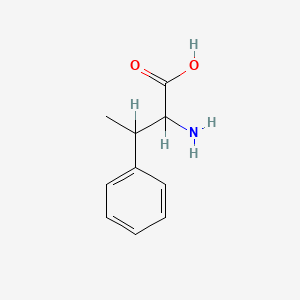

“2-Tert-butylcyclobutan-1-one” is a cyclic ketone. It is widely used in various fields of scientific research and industry. The molecular formula of this compound is C8H14O .

Molecular Structure Analysis

The molecular structure of “2-Tert-butylcyclobutan-1-one” consists of a cyclobutanone ring with a tert-butyl group attached to one of the carbons . The InChI code for this compound is 1S/C8H14O/c1-8(2,3)6-4-5-7(6)9/h6H,4-5H2,1-3H3 .

Physical And Chemical Properties Analysis

The molecular weight of “2-Tert-butylcyclobutan-1-one” is 126.2 g/mol . It has a density of 0.943g/cm3 . The boiling point is 171.5ºC at 760 mmHg . It is a liquid at room temperature .

Applications De Recherche Scientifique

Synthesis of Bicyclo[1.1.0]butyl Radical Cations

2-Tert-butylcyclobutan-1-one can be used in the synthesis of bicyclo[1.1.0]butyl radical cations . This process involves the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes . The resulting radical cations can undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .

Catalysis

The compound plays a significant role in catalysis, particularly in the field of strained hydrocarbons . It helps develop alternative reactivity modes that harness the unique properties of strained hydrocarbons to access new regions of chemical space .

Mechanistic Analysis

2-Tert-butylcyclobutan-1-one can be used in mechanistic analysis . A rigorous mechanistic investigation, in conjunction with DFT computation, can be undertaken to better understand the physical nature of bicyclo[1.1.0]butyl radical cations .

Single-Electron Oxidation

The compound can be used in single-electron oxidation processes . This is particularly useful in the synthesis of bicyclo[1.1.0]butyl radical cations .

[2 + 2] Cycloaddition

2-Tert-butylcyclobutan-1-one can be used in [2 + 2] cycloaddition reactions . This is a primary and commonly used method for synthesizing cyclobutanes .

Pharmaceutical Applications

Cyclobutanes, which can be synthesized using 2-Tert-butylcyclobutan-1-one, are distributed widely in a large class of natural products featuring diverse pharmaceutical activities .

Safety and Hazards

The safety information for “2-Tert-butylcyclobutan-1-one” indicates that it may be flammable (GHS02) and may cause irritation to eyes, skin, and respiratory tract (GHS07) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210); keeping the container tightly closed (P233); and using explosion-proof electrical equipment (P241) .

Propriétés

IUPAC Name |

2-tert-butylcyclobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2,3)6-4-5-7(6)9/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVZGIAAMVLZAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963438 |

Source

|

| Record name | 2-tert-Butylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylcyclobutan-1-one | |

CAS RN |

4579-31-1 |

Source

|

| Record name | 2-(1,1-Dimethylethyl)-cyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004579311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)

![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)